N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide
Description
N-[(2-Iodophenyl)methylidene]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2-iodophenyl group attached via a methylidene (-CH=N-) linkage to the sulfonamide nitrogen. This compound belongs to a broader class of Schiff bases, which are characterized by their imine functional groups and diverse applications in medicinal chemistry, catalysis, and materials science .
Properties
Molecular Formula |
C14H12INO2S |
|---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
IQETXMVNUVLSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-iodobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodobenzylidene group to a benzyl group.
Substitution: The iodine atom in the iodobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Key Features
- Structure : The iodine atom at the 2-position of the phenyl ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Substituent Impact on Key Properties
Key Observations :
- Steric Effects : The 2-iodo substituent may hinder rotation around the C=N bond, stabilizing a specific stereoisomer (e.g., E configuration as in ).
Physical and Spectroscopic Properties
Table 2: Comparative Spectral Data
Key Trends :
- The C=N stretch in IR spectra varies with substituent electronics. Electron-withdrawing groups (e.g., -I) lower the wavenumber compared to electron-donating groups (e.g., -OCH₃).
- HPLC retention times for sulfonamide derivatives correlate with lipophilicity; iodine’s high molecular weight may increase retention relative to lighter halogens .
Key Insights :
Biological Activity
N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an iodine atom, which is significant for its biological activity due to its unique electronic properties that influence molecular interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom allows for enhanced reactivity and binding affinity compared to similar compounds without halogens.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to antimicrobial or anticancer effects.
- Receptor Modulation : It has been suggested that this sulfonamide can modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the NF-kB signaling pathway, which is crucial in regulating cell survival and apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 10 |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a significant reduction in bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.
- Cancer Research : In a study published in Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation, suggesting its potential as an anticancer drug candidate.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated sulfonamides to assess the impact of different halogens on biological activity:
| Compound | Halogen | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Iodine | High | High |
| N-[(2-Bromophenyl)methylidene]-4-methylbenzenesulfonamide | Bromine | Moderate | Moderate |
| N-[(2-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide | Chlorine | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
